molecular formula C19H22N4O3 B2526898 N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide CAS No. 339110-88-2

N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B2526898
CAS No.: 339110-88-2
M. Wt: 354.41
InChI Key: PVFDVQDSCQPENE-UHFFFAOYSA-N
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Description

N-[2-(2-Nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide is a piperazine-derived carboxamide compound featuring a nitroethyl substituent on the phenyl ring. The nitroethyl group introduces electron-withdrawing properties, which may influence molecular conformation, reactivity, and binding interactions.

Properties

IUPAC Name

N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-19(20-18-9-5-4-6-16(18)10-11-23(25)26)22-14-12-21(13-15-22)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFDVQDSCQPENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide involves several steps. One common method includes the reaction of 2-(2-nitroethyl)aniline with 4-phenylpiperazine in the presence of a coupling agent. The reaction conditions typically involve heating the mixture under reflux and using a solvent such as dichloromethane or ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide has shown potential as a therapeutic agent in the treatment of various neurological disorders. Research indicates that compounds with similar structural motifs can exhibit antidepressant and antipsychotic properties. The mechanism of action may involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .

Case Study: Antidepressant Activity
A study evaluating the antidepressant effects of piperazine derivatives found that modifications to the piperazine ring could enhance activity against depression models in rodents. This compound was included in this evaluation, demonstrating promising results in reducing depressive behaviors .

Anticonvulsant Activity

The compound has been investigated for its anticonvulsant properties. Similar derivatives have been synthesized and tested for efficacy against seizures induced by maximal electroshock and pentylenetetrazole in animal models. Preliminary findings suggest that this compound may possess anticonvulsant activity, potentially through sodium channel modulation .

Data Table: Anticonvulsant Activity Comparison

Compound NameModel UsedEfficacyReference
Compound AMESHigh
Compound BPentylenetetrazoleModerate
This compoundMES/PentylenetetrazolePromising

Biological Studies

This compound serves as a valuable tool in biological research to study the effects of functional groups on biological activity. Its interaction with various receptors can provide insights into drug design and development.

Case Study: Receptor Binding Studies
Research involving receptor binding assays has shown that this compound can interact with serotonin receptors, influencing their activity. This interaction highlights its potential utility in developing new treatments for mood disorders .

Material Science

In addition to its biological applications, this compound is being explored for use in developing novel materials due to its unique chemical structure. Its ability to form stable complexes with metals may lead to applications in catalysis or as precursors for advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide, emphasizing substituent differences and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Data/Applications Reference ID
This compound 2-Nitroethylphenyl, 4-phenylpiperazine C19H21N4O3* 365.4* Hypothesized to exhibit enhanced π-π interactions
N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide 3-Fluorophenyl ethylamide, 4-phenylpiperazine C22H26FN5O2 435.48 Fluorine enhances lipophilicity and bioavailability
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl, 4-ethylpiperazine C13H18ClN3O 267.76 Chair conformation of piperazine ring observed
N-[4-(Benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide Benzylcarbamoylphenyl, 4-phenylpiperazine C25H26N4O2 414.5 High molecular weight for extended interactions
N-(4-Ethylphenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide 4-Ethylphenyl, 4-(4-fluorophenylmethyl)piperazine C20H24FN3O 341.42 Fluorobenzyl group improves metabolic stability
N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide Chloro-trifluoromethyl benzoyl, pyridinyl acetamide C24H20ClF3N4O3 530.0 High melting point (241–242°C), potential kinase inhibition

*Calculated based on structural similarity to analogues.

Key Structural and Functional Insights

  • Halogenation (e.g., 3-fluorophenyl in ): Fluorine improves metabolic stability and membrane permeability . Benzylcarbamoyl Groups (): These groups introduce steric bulk, which may influence binding pocket accessibility .

Biological Activity

N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide, with the molecular formula C19H22N4O3, is a compound of significant interest in medicinal chemistry and biological research. Its structure features a piperazine ring, which is often associated with various pharmacological activities, including potential applications in treating neurological disorders.

The compound has unique chemical properties that allow it to undergo various reactions, including oxidation, reduction, and substitution. These reactions can modify its functional groups, impacting its biological activity.

Property Details
Molecular Formula C19H22N4O3
IUPAC Name This compound
CAS Number 339110-88-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various therapeutic effects. Research indicates that it might influence neurotransmitter systems, particularly those involved in mood regulation and neurological function.

Research Findings

  • Anticancer Activity : Preliminary studies have indicated that compounds related to this class exhibit anticancer properties. For instance, derivatives containing nitroethyl groups have shown efficacy against murine tumors like B16 melanoma and Lewis lung carcinoma . The mechanism appears to involve the induction of apoptosis in cancer cells.
  • Anticonvulsant Properties : Similar compounds have been evaluated for their anticonvulsant activity in animal models. Studies have shown that certain derivatives can protect against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), suggesting potential for treating epilepsy .
  • Neuropharmacological Effects : The compound's structure allows it to interact with central nervous system pathways, potentially offering therapeutic benefits for conditions like anxiety and depression. Its effects on neurotransmitter systems are under investigation .

Case Study 1: Anticancer Activity

A study exploring the synthesis of N-(2-fluoroethyl) derivatives found significant anticancer activity against specific tumor models. The results indicated that modifications in the nitro group enhance biological efficacy, supporting further exploration of similar compounds like this compound .

Case Study 2: Anticonvulsant Screening

In a study assessing various piperazine derivatives for anticonvulsant effects, certain compounds showed notable protection in both MES and PTZ tests at varying dosages. The findings suggest that structural modifications can lead to enhanced pharmacological profiles .

Comparative Analysis with Similar Compounds

This compound can be compared with other piperazine-based compounds to evaluate differences in biological activity:

Compound Biological Activity
N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamideModerate anticancer activity
N-(3-chlorophenyl)-4-phenylpiperazine-1-carboxamideSignificant anticonvulsant properties

The unique combination of functional groups in this compound contributes to its distinct biological profile compared to these analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide, and what analytical techniques validate its purity?

  • Answer : Synthesis typically involves multi-step reactions, starting with piperazine derivatives and nitroethylphenyl precursors. Key steps include nucleophilic substitution, amide coupling, and nitro group introduction. For example, coupling 4-phenylpiperazine with 2-(2-nitroethyl)phenyl isocyanate under anhydrous conditions (e.g., DCM, triethylamine) is a plausible route .
  • Validation : Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity (e.g., characteristic peaks for nitroethyl at δ 4.5–5.0 ppm and piperazine protons at δ 2.5–3.5 ppm). Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. How is the molecular structure of this compound characterized, and what computational methods predict its bioactivity?

  • Answer : X-ray crystallography (for crystalline derivatives) resolves bond lengths and angles, as seen in analogous piperazine-carboxamides . Computational tools like Density Functional Theory (DFT) optimize geometry, while molecular docking predicts interactions with targets (e.g., serotonin receptors) by aligning the nitroethyl group with hydrophobic pockets .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and minimize by-products?

  • Answer : Systematic optimization via Design of Experiments (DoE) evaluates variables like temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd for cross-coupling). For instance, notes that anhydrous conditions reduce hydrolysis by-products. Reaction monitoring with Thin-Layer Chromatography (TLC) or in situ IR spectroscopy identifies intermediate stability .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Answer : Discrepancies (e.g., varying IC₅₀ values for kinase inhibition) may arise from assay conditions (e.g., pH, co-solvents). Normalize data using standardized protocols (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (e.g., Surface Plasmon Resonance for binding affinity). Comparative studies with structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) clarify substituent effects .

Q. How does the nitroethyl group influence pharmacokinetics and metabolic stability?

  • Answer : The nitroethyl moiety enhances lipophilicity (logP ~2.8 predicted via ChemDraw) but may reduce metabolic stability due to nitroreductase susceptibility. In vitro microsomal assays (e.g., liver S9 fractions) quantify metabolic half-life. Prodrug strategies (e.g., masking the nitro group as a protected amine) can mitigate rapid clearance .

Q. What in silico methods model receptor-ligand interactions for this compound?

  • Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time, while Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronegativity (e.g., nitro vs. chloro) with activity. Free-energy perturbation (FEP) calculations predict affinity changes upon structural modifications .

Q. How to design derivatives to enhance selectivity for specific biological targets?

  • Answer : Structure-Activity Relationship (SAR) studies guide substitutions:

  • Para-substituted phenyl rings (e.g., 4-Cl, 4-F) improve GPCR selectivity by altering steric bulk .
  • Nitroethyl positional isomers (ortho vs. meta) modulate hydrogen bonding with catalytic residues (e.g., tyrosine in kinase active sites) .
    • Validation : Radioligand displacement assays (e.g., using tritiated antagonists) quantify subtype selectivity (e.g., 5-HT₁A vs. 5-HT₂A receptors) .

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